2-(1,3-benzothiazol-2-ylsulfanyl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde
Description
Historical Development of Benzothiazole-Pyrimidine Hybrid Molecules
The fusion of benzothiazole and pyrimidine motifs represents a pivotal advancement in heterocyclic chemistry. Early work focused on simple benzothiazole-pyrimidine conjugates, such as the 4H-pyrimido[2,1-b]benzothiazole derivatives reported in 2012, which were synthesized via solvent-free, catalyst-free one-pot reactions. These studies demonstrated the feasibility of creating fused systems with antimicrobial and anti-inflammatory properties.
By 2020, researchers developed 2-pyrimidylbenzothiazole sulfonamides through Michael addition and cyclization reactions, highlighting the role of N-arylsulfonated guanidine intermediates in modulating antiviral activity. The 2023 discovery of pyrimidine-tethered benzothiazole derivatives marked a breakthrough in anti-tubercular drug development, with compounds 5c and 15 showing MIC values of 0.24–7.81 µg/mL against multidrug-resistant Mycobacterium tuberculosis. These milestones underscore the evolutionary trajectory from simple hybrids to functionally complex therapeutics.
Significance in Heterocyclic Medicinal Chemistry
Benzothiazole-pyrimidine hybrids exhibit broad pharmacological relevance due to their dual-targeting capabilities:
| Pharmacological Activity | Mechanism | Example Compounds |
|---|---|---|
| Anti-tubercular | DprE1 and TMPKmt enzyme inhibition | 5c , 15 |
| Antiviral | Viral polymerase interference | 5a , 5b |
| Antimicrobial | Membrane disruption | 6a–g |
The sulfanyl group in 2-(1,3-benzothiazol-2-ylsulfanyl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde enhances electron delocalization, potentially improving binding to enzymatic pockets. Hybrid systems also exploit synergistic effects; for instance, the pyrimidine moiety in XIa–b hybrids increases selectivity for bacterial over mammalian cells.
Structural Features of Fused Heterocyclic Systems
The target compound integrates three critical structural domains:
- Benzothiazole Core : The 1,3-benzothiazole unit provides planar aromaticity, facilitating π-π stacking with tyrosine residues in enzyme active sites.
- Pyrido[1,2-a]pyrimidine System : The fused pyridine-pyrimidine ring introduces rigidity, as evidenced by the 60–72% yields of analogous systems under solvent-free conditions.
- Functional Substituents :
Comparative analysis of analogous compounds reveals that N-1 alkylation (e.g., 5c with N-CH~2~-C~6~H~5~) improves anti-tubercular potency by 8-fold compared to unsubstituted derivatives.
Research Objectives and Scientific Rationale
Current investigations prioritize three objectives:
Synthetic Optimization :
Biological Screening :
Structure-Activity Relationship (SAR) Analysis :
This systematic approach aims to position this compound as a lead candidate for combating drug-resistant infections.
Properties
IUPAC Name |
2-(1,3-benzothiazol-2-ylsulfanyl)-4-oxopyrido[1,2-a]pyrimidine-3-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9N3O2S2/c20-9-10-14(18-13-7-3-4-8-19(13)15(10)21)23-16-17-11-5-1-2-6-12(11)22-16/h1-9H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIOKOMMZSZESMW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)SC3=C(C(=O)N4C=CC=CC4=N3)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes
The synthesis of 2-(1,3-benzothiazol-2-ylsulfanyl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde typically involves a multi-step process. Commonly, a precursor such as 1,3-benzothiazole is reacted with pyrido[1,2-a]pyrimidine derivatives under specific conditions to form the desired product. This often involves:
The initial formation of a key intermediate by reacting the benzothiazole with an appropriate pyrimidine derivative.
Oxidation steps to introduce the oxo functional group.
Further reactions to attach the carbaldehyde group.
Reaction Conditions
Solvents: Typically, polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are used.
Catalysts: Often, metal catalysts such as palladium or copper are employed to facilitate specific coupling reactions.
Temperature: Reactions are usually carried out at elevated temperatures, ranging from 70°C to 150°C, depending on the specific steps involved.
Chemical Reactions Analysis
Types of Reactions
2-(1,3-Benzothiazol-2-ylsulfanyl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde can undergo several types of chemical reactions:
Oxidation: This compound can be oxidized further, particularly at the sulfur atom of the benzothiazole ring.
Reduction: The oxo group can potentially be reduced to a hydroxyl group under appropriate conditions.
Substitution: The presence of multiple functional groups allows for various substitution reactions, particularly at positions adjacent to the nitrogen atoms in the heterocyclic rings.
Common Reagents and Conditions
Oxidizing Agents: Such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reducing Agents: Sodium borohydride (NaBH4) or lithium aluminium hydride (LiAlH4).
Substitution Reactions: Typically use halogenated compounds or other nucleophiles under basic conditions.
Major Products
Depending on the reaction conditions, the major products can vary widely. For example:
Oxidation: Can lead to the formation of sulfoxides or sulfones.
Reduction: Leads to alcohol derivatives.
Substitution: Produces a variety of substituted derivatives, depending on the reagent used.
Scientific Research Applications
Chemistry
In synthetic chemistry, this compound is used as a building block for the synthesis of more complex molecules. It can be used to introduce benzothiazole and pyridopyrimidine moieties into larger molecular frameworks.
Biology and Medicine
In biomedical research, derivatives of this compound have shown promise as potential therapeutic agents. They are being investigated for their ability to modulate biological pathways, particularly those involving kinase enzymes. These properties make them potential candidates for anti-cancer and anti-inflammatory drugs.
Industry
In industrial applications, this compound and its derivatives can be used as specialty chemicals in various manufacturing processes. They may also be used as intermediates in the production of dyes, agrochemicals, and other fine chemicals.
Mechanism of Action
The biological activity of 2-(1,3-benzothiazol-2-ylsulfanyl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde is primarily due to its ability to interact with specific molecular targets:
Molecular Targets: Often targets kinase enzymes, which are crucial regulators of cellular processes.
Pathways Involved: The compound can interfere with signal transduction pathways, leading to altered cell growth, apoptosis, or inhibition of inflammation.
Comparison with Similar Compounds
Structural and Molecular Comparisons
The table below highlights key structural and commercial differences between the target compound and related pyrido[1,2-a]pyrimidine derivatives:
Key Observations:
Substituent Effects: The benzothiazole sulfanyl group in the target compound likely enhances π-π stacking and hydrophobic interactions compared to the hydroxyl or furan-based analogs, which may improve binding in biological systems .
Molecular Weight Trends :
- The target compound’s molecular weight (356.4 g/mol) is significantly higher than the hydroxyl analog (190.15 g/mol), primarily due to the benzothiazole group’s bulk and sulfur content .
Physical and Chemical Property Trends
Melting Points :
- While direct data for the target compound is unavailable, related imidazo[1,2-a]pyrimidines (e.g., 11j: 213–215°C) suggest that the pyrido[1,2-a]pyrimidine core contributes to high thermal stability .
- The hydroxyl analog’s lower molecular weight may correlate with a reduced melting point compared to the target compound.
Solubility :
- The benzothiazole sulfanyl group’s hydrophobicity may reduce aqueous solubility relative to the hydroxyl or piperazine derivatives, which have polar substituents .
Biological Activity
The compound 2-(1,3-benzothiazol-2-ylsulfanyl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde is a member of the pyrido-pyrimidine family, which has garnered attention due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C16H12N2O1S2
- Molecular Weight : 312.41 g/mol
- IUPAC Name : this compound
Synthesis
The synthesis of this compound typically involves multi-step reactions that include the formation of the benzothiazole moiety and subsequent functionalization to introduce the pyrido-pyrimidine core. Common methods include:
- Formation of Benzothiazole : Cyclization of 2-aminothiophenol with carbon disulfide.
- Pyrido-Pyrimidine Core Construction : Utilizing nucleophilic substitution and cyclization reactions.
Antimicrobial Properties
Research indicates that compounds derived from benzothiazole and pyridine frameworks exhibit significant antimicrobial activity. The target compound has shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | < 29 μg/mL |
| S. typhimurium | < 132 μg/mL |
| S. aureus | < 40 μg/mL |
| B. subtilis | < 47 μg/mL |
| C. albicans | < 207 μg/mL |
These findings suggest that the compound could be a candidate for further development as an antimicrobial agent .
Anticonvulsant Activity
The compound has been evaluated for its anticonvulsant properties, showing promise in inhibiting voltage-gated sodium channels. This mechanism is crucial for controlling neuronal excitability, making it a potential therapeutic agent for epilepsy and other neurological disorders .
Other Biological Activities
In addition to antimicrobial and anticonvulsant effects, derivatives of this compound have demonstrated:
- Anticancer Activity : Some studies indicate that similar compounds can inhibit cancer cell proliferation through various pathways.
- Anti-inflammatory Effects : Compounds in this class have been associated with reduced inflammation in preclinical models.
The biological activity of this compound is believed to result from its ability to interact with specific molecular targets:
- Enzymatic Inhibition : The compound may inhibit enzymes involved in bacterial metabolism.
- Membrane Disruption : It can disrupt bacterial cell membranes, leading to cell death.
- Receptor Interaction : Interaction with neurotransmitter receptors may contribute to its anticonvulsant effects.
Case Studies
Several studies have explored the biological activities of similar compounds:
- Study on Antimicrobial Efficacy :
-
Anticonvulsant Screening :
- A pharmacological evaluation highlighted the anticonvulsant potential of related compounds through animal models, demonstrating reduced seizure frequency .
- Anticancer Research :
Q & A
Q. What are the optimal synthetic routes and reaction conditions for preparing 2-(1,3-benzothiazol-2-ylsulfanyl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde?
- Methodological Answer : The synthesis typically involves multi-step reactions, including cyclocondensation, sulfanyl group introduction, and aldehyde functionalization. Key steps include:
- Cyclocondensation : Use of Vilsmeier-Haack reagents (e.g., POCl₃/DMF) for pyrido[1,2-a]pyrimidine core formation (reaction at 90°C for 6–8 hours, yield ~70%) .
- Sulfanyl Group Incorporation : Nucleophilic substitution with 1,3-benzothiazole-2-thiol under basic conditions (K₂CO₃, DMF, 60°C) .
- Aldehyde Functionalization : Oxidation of a methyl group using MnO₂ or Dess-Martin periodinane .
Optimization requires adjusting solvents (DMF vs. THF), temperature, and catalysts to achieve >90% purity (monitored via HPLC) .
Q. Which analytical techniques are most effective for characterizing this compound and ensuring purity?
- Methodological Answer :
- Chromatography : High-performance liquid chromatography (HPLC) with C18 columns (acetonitrile/water gradient) for purity assessment (>95%) .
- Spectroscopy :
- ¹H/¹³C NMR : Confirm regiochemistry (e.g., aldehyde proton at δ 9.8–10.2 ppm) and benzothiazole integration .
- HRMS : Validate molecular weight (e.g., [M+H]+ at m/z 394.08) .
- X-ray Crystallography : Resolve stereochemical ambiguities in crystalline derivatives .
Q. How can researchers design preliminary biological activity screens for this compound?
- Methodological Answer :
- Antimicrobial Assays : Use broth microdilution (MIC determination) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
- Anticancer Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
- Enzyme Inhibition : Target kinases or proteases (e.g., EGFR, COX-2) via fluorometric assays .
Advanced Research Questions
Q. What strategies are recommended for resolving contradictions in spectral data (e.g., NMR or MS) during characterization?
- Methodological Answer :
- Isotopic Labeling : Use ¹³C-labeled precursors to trace unexpected peaks in NMR .
- Tandem MS/MS : Fragment ions analysis to distinguish isobaric impurities .
- Computational Modeling : Compare experimental NMR shifts with DFT-predicted values (e.g., using Gaussian09) .
Q. How can molecular docking and dynamics studies elucidate interactions between this compound and biological targets?
- Methodological Answer :
- Target Selection : Prioritize proteins with structural homology to known pyrido[1,2-a]pyrimidine binders (e.g., kinase domains) .
- Docking Software : Use AutoDock Vina or Schrödinger Suite with flexible ligand sampling .
- MD Simulations : Run 100-ns simulations (AMBER force field) to assess binding stability and free energy (MM-PBSA) .
Q. What experimental approaches can address low regioselectivity during sulfanyl group introduction?
- Methodological Answer :
- Directing Groups : Install temporary protecting groups (e.g., Boc) to steer reactivity .
- Microwave-Assisted Synthesis : Enhance reaction specificity under controlled irradiation (e.g., 100°C, 30 min) .
- Catalytic Systems : Use Pd/Cu catalysts for C–S cross-coupling with aryl halides .
Q. How to design structure-activity relationship (SAR) studies for analogs of this compound?
- Methodological Answer :
- Core Modifications : Synthesize derivatives with varied substituents (Table 1) :
| Position | Modification | Biological Impact |
|---|---|---|
| Pyrimidine-4-oxo | Replace O with S | Enhanced kinase inhibition |
| Benzothiazole | Fluorine substitution | Improved bioavailability |
- 3D-QSAR Models : Use CoMFA/CoMSIA to predict activity cliffs .
Q. What are the best practices for stability testing and storage of this compound?
- Methodological Answer :
- Degradation Studies : Accelerated stability testing (40°C/75% RH for 6 months) with HPLC monitoring .
- Storage Conditions : Lyophilize and store at -20°C under argon to prevent aldehyde oxidation .
Data Contradiction Analysis
Q. How to reconcile discrepancies in reported synthetic yields for similar pyrido[1,2-a]pyrimidine derivatives?
- Methodological Answer :
- Parameter Comparison : Tabulate reaction variables (Table 2) :
| Variable | Study A (75% yield) | Study B (50% yield) |
|---|---|---|
| Solvent | DMF | THF |
| Temperature | 90°C | 70°C |
| Catalyst | None | Pd(OAc)₂ |
- Reproducibility Tests : Systematically vary one parameter at a time to isolate yield-limiting factors.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
